

Buparlisib-Induced Anorexia & Weight Loss: Technical Guide

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Compound Focus: Buparlisib

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Q1: What is the clinical incidence and severity of Buparlisib-related anorexia and weight loss?

Anorexia and weight loss are recognized adverse events (AEs) associated with **Buparlisib**. The table below summarizes incidence data from clinical trials.

Trial Population	Buparlisib Dose	Reported Incidence of Anorexia/Decreased Appetite	Reported Incidence of Weight Loss	Grade of AE (CTCAE)	Citation
Advanced Solid Tumors (Western)	12.5–150 mg/day	37% (suspected treatment-related)	Information Not Specified	Mostly Grade I-II	[1]
Metastatic Castration-Resistant Prostate Cancer (mCRPC)	100 mg/day	Common Toxicity	Common Toxicity	Grade I-II	[2] [3]
Metastatic Renal Cell Carcinoma (mRCC) with Bevacizumab	80 mg/day (MTD)	Documented as DLT	Information Not Specified	Grade III	[4]

Q2: What are the established protocols for monitoring these effects in clinical trials?

Clinical trials for **Buparlisib** implemented rigorous monitoring protocols. The following workflow outlines a standard procedure based on these studies.

Detailed Methodology for Key Assessments:

- **Body Weight Measurement:** Weight should be measured consistently using a calibrated scale, with patients in light clothing and no shoes. Measurements should be taken at the same time of day, preferably in the morning before breakfast. **Data Collection:** Record absolute weight (kg) and calculate percent change from baseline at each time point.
- **Nutritional Status Assessment:** Utilize the **Patient-Generated Subjective Global Assessment (PG-SGA)** tool. This validated instrument assesses weight history, food intake, symptoms (including nausea and altered taste), and functional status to triage nutritional needs.
- **Adverse Event Grading:** All adverse events, including anorexia and weight loss, must be graded according to the **Common Terminology Criteria for Adverse Events (CTCAE)**. For example:
 - **Anorexia (Grade 1):** Loss of appetite without alteration in eating habits.
 - **Anorexia (Grade 2):** Oral intake altered without significant weight loss, malnutrition, or dehydration.
 - **Weight Loss (Grade 1):** 5% to <10% weight loss from baseline.
- **Mental Health Screening:** Administer the **Patient Health Questionnaire-9 (PHQ-9)** and **Generalized Anxiety Disorder-7 (GAD-7)** scales. These were used in **Buparlisib** trials due to the drug's association with mood alterations, which can significantly impact appetite [2] [4].

Q3: What are the recommended management strategies for significant anorexia/weight loss?

The following diagram outlines a tiered management strategy based on clinical trial protocols.

Q4: What is the underlying mechanism for these metabolic effects?

Buparlisib is a pan-class I PI3K inhibitor that targets the p110 α , - β , - δ , and - γ isoforms [1]. The PI3K/Akt/mTOR pathway is a critical regulator of cellular metabolism, growth, and insulin signaling. Inhibition of this pathway is the primary driver of on-target toxicities.

The induction of **hyperglycemia** is a well-documented, on-target effect of PI3K inhibition, as this pathway is essential for insulin signaling [1] [4]. Elevated blood glucose can contribute to decreased appetite and catabolic states, leading to weight loss. Furthermore, the pathway's role in central nervous system regulation of appetite may also be a contributing factor.

Key Takeaways for Researchers

- **Proactive Monitoring** is critical: Implement weekly weight and symptom tracking, especially in the first cycle.
- **Multidisciplinary Management** is essential: Early involvement of dietitians and dose modification per protocol are cornerstone strategies.
- **Mechanistic Understanding** informs decisions: Recognizing hyperglycemia and anorexia as on-target effects helps in anticipating and managing these toxicities.

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